Rhenium(III) chloride

Description

The exact mass of the compound Rhenium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13569-63-6 |

|---|---|

Molecular Formula |

Cl3Re-3 |

Molecular Weight |

292.56 g/mol |

IUPAC Name |

rhenium;trichloride |

InChI |

InChI=1S/3ClH.Re/h3*1H;/p-3 |

InChI Key |

AICCWIPZKMGSJL-UHFFFAOYSA-K |

SMILES |

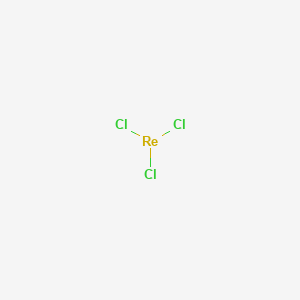

Cl[Re](Cl)Cl |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Re] |

Other CAS No. |

13569-63-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rhenium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(III) chloride (ReCl₃), systematically named trirhenium nonachloride (Re₃Cl₉), is a compound of significant interest in inorganic chemistry due to its distinctive crystal structure featuring metal-metal bonds. This technical guide provides a comprehensive analysis of the crystal structure of ReCl₃, detailing its crystallographic parameters, bonding characteristics, and the experimental methodologies employed for its determination. The information presented herein is crucial for researchers in materials science and professionals in drug development who may utilize rhenium complexes in novel therapeutic agents.

Introduction

This compound is a dark red, crystalline, and nonvolatile solid.[1] Its structure is a cornerstone in the study of metal cluster compounds, representing an early example of a complex with direct metal-metal bonding.[1] The fundamental structural unit is the trimeric cluster, Re₃Cl₉, where three rhenium atoms form a triangular arrangement. These clusters are interconnected through bridging chlorine atoms to form extended two-dimensional sheets.[1][2] Understanding the precise atomic arrangement and bonding within this structure is essential for predicting its reactivity and exploring its potential applications.

Crystal Structure Analysis

The crystal structure of this compound has been primarily elucidated through single-crystal X-ray diffraction studies. The seminal work by F. A. Cotton and J. T. Mague in 1964, later refined by others such as Irmler and Meyer in 1987, provides the foundational data for our current understanding.[1]

Crystallographic Data

This compound crystallizes in the trigonal system, belonging to the rhombohedral lattice system. The space group is R-3m.[1][3] The crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1][3] |

| Space Group | R-3m (No. 166) | [1][3] |

| Lattice Parameters (a) | 9.394 Å | [3] |

| Lattice Parameters (α) | 67.639° | [3] |

| Formula Units (Z) | 6 (for the Re₃Cl₉ unit in the rhombohedral cell) |

Molecular Structure and Bonding

The structure of this compound is characterized by the presence of discrete Re₃Cl₉ clusters. Within each cluster, the three rhenium atoms are arranged in an equilateral triangle, indicative of strong metal-metal bonding. Each rhenium atom is coordinated to four chlorine atoms and two other rhenium atoms.[1]

The chlorine atoms can be categorized into two types: terminal and bridging. Each rhenium atom is bonded to two terminal chlorine atoms, one bridging chlorine atom within the trimeric unit, and is further linked to neighboring Re₃Cl₉ units via another set of bridging chlorine atoms. This arrangement of interconnected clusters forms sheet-like structures.[1]

A detailed analysis of the bond lengths and angles is crucial for a complete understanding of the bonding environment.

| Bond | Bond Length (Å) | Reference |

| Re - Re | ~2.49 | |

| Re - Cl (terminal) | ~2.26 - 2.38 | [3] |

| Re - Cl (bridging, intra-cluster) | ~2.46 | |

| Re - Cl (bridging, inter-cluster) | ~2.65 - 2.69 | [3] |

Note: The exact bond lengths can vary slightly between different crystallographic refinements. The values presented are representative.

Experimental Protocols

The determination of the crystal structure of this compound relies on precise experimental techniques, primarily single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. A common method for the preparation of this compound is the thermal decomposition of Rhenium(V) chloride (ReCl₅) in an inert atmosphere.[1]

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound single crystals.

Single-Crystal X-ray Diffraction

The definitive structural analysis is performed using a single-crystal X-ray diffractometer.

Generalized Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures to minimize thermal vibrations.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The positions of the rhenium and chlorine atoms are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Logical Relationship for Structure Determination:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rhenium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium trichloride (ReCl₃), a notable compound in inorganic chemistry, exists structurally as the trimer trirhenium nonachloride (Re₃Cl₉). This dark-red, crystalline solid is a key precursor in the synthesis of various rhenium complexes and finds applications in catalysis. Its unique structure, characterized by metal-metal bonds, imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Rhenium trichloride, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthesis workflow.

Physical Properties

Rhenium trichloride is a non-volatile, hygroscopic solid.[1] Its physical characteristics are summarized in the table below. The compound is known to form a trimeric cluster, Re₃Cl₉, in the solid state and in various solvents, which dictates many of its properties.[2]

| Property | Value | Reference(s) |

| Molecular Formula | ReCl₃ (Empirical), Re₃Cl₉ (Trimer) | [3][4] |

| Molar Mass | 292.57 g/mol (ReCl₃) | [3][4] |

| Appearance | Dark-red, crystalline, nonvolatile solid | [3][4] |

| Density | 4.80 - 4.81 g/cm³ | [3] |

| Melting Point | Decomposes at ~500 °C | [3] |

| Boiling Point | >550 °C (emits a green vapor upon strong heating) | [3] |

| Solubility | ||

| Water | Hydrolyzes to form Re₂O₃·xH₂O | |

| Acetone | Soluble | |

| Methanol | Soluble | |

| Acetic Acid | Soluble (may form a dimer) | |

| Crystal Structure | Rhombohedral, Space Group R-3m | [3][4] |

| Magnetic Properties | May exhibit small, temperature-independent paramagnetism | [2] |

Chemical Properties and Reactivity

The chemical behavior of Rhenium trichloride is largely influenced by its cluster structure and the +3 oxidation state of the rhenium atoms.

-

Structure: X-ray crystallography has confirmed that the structure of Rhenium trichloride consists of well-defined Re₃Cl₉ units. These units are connected by bridging chlorine atoms to form sheets.[2][4] Each rhenium atom is coordinated to seven ligands: four bridging chlorides, one terminal chloride, and two other rhenium atoms, forming Re-Re bonds.[4]

-

Reactivity: Rhenium trichloride prepared by the thermal decomposition of rhenium pentachloride is chemically reactive. However, if it is purified by vacuum sublimation at 500 °C, it becomes comparatively unreactive.[2]

-

Hydrolysis: It is sensitive to moisture and hydrolyzes in water to form hydrated rhenium(III) oxide (Re₂O₃·xH₂O).[3][4]

-

Reactions:

-

It serves as a crucial starting material for the synthesis of a wide array of rhenium complexes.[2][4]

-

It can react with peralkylated benzene-metal complexes, which can function as electron reservoirs.[2]

-

The reaction of Rhenium trichloride with Rhenium pentachloride can yield Rhenium tetrachloride.[4]

-

-

Catalytic Activity: Rhenium trichloride has been investigated as a hydrogenation catalyst. It can catalyze the reduction of various functional groups, although it may require more drastic conditions compared to rhenium oxides.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Rhenium trichloride. These protocols are synthesized from literature descriptions and represent common experimental approaches.

Synthesis of Rhenium Trichloride via Thermal Decomposition of Rhenium Pentachloride

This is the most efficient and commonly cited method for preparing Rhenium trichloride.[2][3][4]

Principle: Rhenium pentachloride (ReCl₅) is thermally decomposed under an inert atmosphere to yield Rhenium trichloride (ReCl₃) and chlorine gas (Cl₂). The reaction is: 3ReCl₅ → Re₃Cl₉ + 3Cl₂.[4]

Apparatus:

-

Quartz or Pyrex tube (sealed at one end)

-

Tube furnace with temperature controller

-

Vacuum line

-

Inert gas supply (e.g., nitrogen or argon) with a bubbler

-

Schlenk line for inert atmosphere manipulation

Procedure:

-

Place a known quantity of Rhenium pentachloride into the sealed end of the quartz tube.

-

Connect the tube to a vacuum line and carefully evacuate the tube to remove air and moisture. It is crucial to handle ReCl₅ in a dry, inert atmosphere (e.g., in a glovebox) as it is highly moisture-sensitive.

-

Backfill the tube with a slow stream of dry, inert gas (e.g., nitrogen). Maintain a slight positive pressure of the inert gas throughout the reaction.

-

Place the sealed end of the tube containing the ReCl₅ in a tube furnace.

-

Slowly heat the furnace to a temperature of 300-500 °C. The optimal temperature may vary, but decomposition is efficient in this range.

-

Maintain this temperature for several hours to ensure complete decomposition. The progress of the reaction can be monitored by the evolution of yellowish-green chlorine gas, which should be safely vented through a bubbler containing a scrubbing solution (e.g., sodium hydroxide solution).

-

After the reaction is complete (i.e., no more chlorine gas evolves), slowly cool the furnace to room temperature while maintaining the inert gas flow.

-

The dark-red crystalline Rhenium trichloride will be present in the reaction tube. Handle and store the product under an inert atmosphere due to its hygroscopic nature.

Purification by Vacuum Sublimation

For obtaining high-purity, less reactive Rhenium trichloride, vacuum sublimation is employed.[2]

Principle: The crude Rhenium trichloride is heated under vacuum. It sublimes and then deposits as pure crystals on a cold surface, leaving non-volatile impurities behind.

Apparatus:

-

Sublimation apparatus (containing a cold finger)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Source of coolant for the cold finger (e.g., circulating water)

Procedure:

-

Transfer the crude Rhenium trichloride into the sublimation apparatus under an inert atmosphere.

-

Assemble the apparatus and connect it to a high-vacuum line.

-

Evacuate the apparatus to a low pressure.

-

Begin circulating the coolant through the cold finger.

-

Gently heat the bottom of the sublimation apparatus containing the crude product using a heating mantle or oil bath to approximately 500 °C.

-

The Rhenium trichloride will sublime and deposit as dark-red crystals on the surface of the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with a dry, inert gas.

-

The purified crystals can then be scraped from the cold finger in an inert atmosphere glovebox.

Characterization by X-Ray Diffraction (XRD)

Principle: X-ray diffraction is used to determine the crystal structure, phase purity, and lattice parameters of the synthesized Rhenium trichloride.

Procedure:

-

Sample Preparation: Due to the hygroscopic nature of Rhenium trichloride, the sample must be prepared in a dry, inert atmosphere. Finely grind a small amount of the crystalline sample to a homogeneous powder. Load the powder into a sample holder suitable for air-sensitive materials (e.g., a sealed capillary or a specialized air-tight sample holder).

-

Data Collection:

-

Mount the sample holder on the goniometer of the X-ray diffractometer.

-

Set the instrument parameters. Typical settings for powder XRD include using Cu Kα radiation.

-

Collect the diffraction pattern over a desired 2θ range (e.g., 10-90 degrees) with an appropriate step size and counting time.

-

-

Data Analysis:

-

Process the raw diffraction data to identify the peak positions and intensities.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the Materials Project database) to confirm the identity and phase purity of Rhenium trichloride.[6]

-

Perform Rietveld refinement to determine the precise lattice parameters and atomic positions if a high-quality diffraction pattern is obtained.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of Rhenium trichloride.

Safety and Handling

Rhenium trichloride is an irritant to the eyes, respiratory system, and skin. It is also moisture-sensitive. Therefore, it should be handled in a well-ventilated area, preferably in a fume hood or glovebox. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Applications

Rhenium trichloride is a valuable compound with applications primarily in research and chemical synthesis:

-

Precursor for Rhenium Complexes: It is a common starting material for the synthesis of various organometallic and coordination complexes of rhenium.[7]

-

Catalysis: It has been explored for its catalytic activity in various chemical transformations, including hydrogenation reactions.[5]

-

Materials Science: Its unique properties make it a compound of interest in the development of new materials.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. Rhenium_trichloride [chemeurope.com]

- 3. Trirhenium nonachloride - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mp-23174: ReCl3 (trigonal, R-3m, 166) [legacy.materialsproject.org]

- 7. CN101462778A - Preparation method of ruthenium trichloride - Google Patents [patents.google.com]

Rhenium(III) Chloride (CAS No. 13569-63-6): A Comprehensive Technical Guide for Researchers

Abstract

Rhenium(III) chloride (ReCl₃), identified by CAS number 13569-63-6, is an inorganic compound of significant interest in various fields of research and development.[1] Characterized by its high thermal stability and unique catalytic properties, it serves as a crucial precursor in the synthesis of other rhenium compounds and organorhenium complexes, and as a catalyst in organic synthesis and advanced materials science.[1][2] This document provides an in-depth overview of the core properties, experimental protocols, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical and Structural Properties

This compound is a dark red to black crystalline powder.[1][3] It is noted for its stability under normal conditions and its reactivity, which can be moderated through purification techniques like vacuum sublimation.[2][4]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 13569-63-6 | [1][5][6] |

| Molecular Formula | ReCl₃ | [1][2][6] |

| Molecular Weight | 292.57 g/mol | [1][2][5] |

| Appearance | Dark red to black crystalline powder | [1][2][3] |

| Melting Point | Decomposes at 500 °C | [5][6][7][8] |

| Boiling Point | > 550 °C | [3][7][9] |

| Density | 4.80 - 4.81 g/cm³ (4800 kg/m ³) | [2][6][7][8] |

| Solubility in Water | Hydrolyzes to form hydrated Rhenium(III) oxide (Re₂O₃·xH₂O).[2][7] Some sources indicate slight solubility.[5][10][11] | [2][5][7][10][11] |

| Solubility in Solvents | Soluble in acetone, methanol, and acetic acid.[2] | [2] |

| EINECS Number | 236-987-1 | [5][6] |

| PubChem ID | 83581 | [1][6][12] |

Crystal and Molecular Structure

The crystal structure of this compound is notable, consisting of well-defined trimeric clusters with the formula Re₃Cl₉.[2][13] These units are interconnected through bridging chlorine atoms to form sheet-like layers.[2][13] Within each Re₃Cl₉ cluster, the rhenium atoms are bonded to each other, forming a triangular arrangement. This trimeric structure is largely retained when dissolved in various solvents, though it may form a dimer in acetic acid.[2] The crystal structure possesses C₃v symmetry.[2]

Synthesis, Reactivity, and Experimental Protocols

Synthesis Methodologies

Several methods have been established for the preparation of this compound. The most efficient and common method is the thermal decomposition of Rhenium(V) chloride (ReCl₅).[2]

-

Apparatus: A tube furnace capable of reaching at least 500 °C, a quartz or borosilicate glass tube, and a system for maintaining an inert nitrogen atmosphere.

-

Procedure: a. Place a sample of Rhenium(V) chloride in the center of the tube furnace. b. Purge the system thoroughly with dry, oxygen-free nitrogen gas. c. Heat the furnace to a temperature of 500 °C and maintain this temperature.[2][13] Rhenium(V) chloride will decompose according to the reaction: 3 ReCl₅ → Re₃Cl₉ + 3 Cl₂.[13] d. The this compound product remains as a non-volatile, dark red solid, while the chlorine gas is carried away by the nitrogen stream. e. After the reaction is complete, allow the furnace to cool to room temperature under the nitrogen atmosphere before collecting the product.

-

Reaction with Sulphuryl Chloride: Reacting rhenium metal powder with sulphuryl chloride (SO₂Cl₂), sometimes with the addition of aluminum chloride as a catalyst.[2]

-

Decomposition of Hexachlororhenate(IV) Salts: Thermal decomposition of salts containing the [ReCl₆]²⁻ anion.[2]

-

Reaction with Dirhenium(II) Acetate Dichloride: Heating Re₂(O₂CCH₃)₄Cl₂ under a stream of hydrogen chloride (HCl) gas.[2][13]

Caption: Primary and alternative synthesis routes for this compound.

Chemical Reactivity

The chemical reactivity of this compound is influenced by its purity. Material prepared directly from the decomposition of ReCl₅ is chemically reactive.[2] However, if the product is purified by vacuum sublimation at 500 °C, it becomes comparatively unreactive.[2]

-

Hydrolysis: It reacts with water to form hydrated rhenium(III) oxide.[2]

-

Oxidation: The heat of oxidation for the reaction ReCl₃(s) + 4OH⁻ + 2OCl⁻ → ReO₄⁻ + 2H₂O + 5Cl⁻ is 190.7 ± 0.2 kcal/mol.[2]

-

Precursor Chemistry: It serves as a starting material for a wide range of rhenium complexes.[2][7] For example, it can react with peralkylated benzene-metal complexes, which can function as electron reservoirs.[2][5]

Key Applications in Research and Development

This compound is a versatile compound with applications spanning catalysis, materials science, and synthetic chemistry.[1]

-

Catalysis: It is employed as a catalyst in various organic reactions, where it can enhance reaction rates and selectivity.[1] While many references point to the catalytic use of ruthenium(III) chloride, rhenium compounds are also recognized for their catalytic activities, particularly in petrochemical processes.[1][14][15]

-

Materials Science: The compound is used in the development of advanced materials.[1] It acts as a precursor for producing rhenium metal and other rhenium-containing materials that are vital for high-performance superalloys, superconductors, and electronic components.[1]

-

Organic and Organometallic Synthesis: It is a fundamental starting material for the synthesis of new organorhenium complexes.[1][2] Its use as a precursor for peralkylated benzene-metal complexes that act as "electron reservoirs" is a notable application.[5][9][11]

-

Analytical and Electrochemical Applications: this compound finds use in analytical techniques like chromatography and in electrochemical applications such as sensors and batteries, contributing to improved performance and stability.[1]

Caption: Key application areas of this compound in science and industry.

Toxicology and Safe Handling Protocols

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.[4][12]

Hazard Identification

-

GHS Classification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12][16]

Experimental Handling and Storage Protocol

-

Ventilation: Handle the compound exclusively in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[4][17]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., natural rubber) to prevent skin contact.[3][4]

-

Body Protection: Wear a lab coat or long-sleeved clothing.[16]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[5][16]

-

-

Handling Practices: Avoid formation of dust and aerosols.[17] Do not breathe dust, fumes, or vapors.[4] Avoid contact with eyes, skin, and clothing.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] The material is moisture-sensitive.[7][10] Keep away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][17] If symptoms persist or if the person feels unwell, seek medical attention.[4][16]

-

Skin Contact: If on skin, wash off immediately with plenty of soap and water for at least 15 minutes.[4][17] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][17] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[16]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[4] Do not induce vomiting.[17] Get medical attention if symptoms occur.[4]

This technical guide is intended for informational purposes for qualified researchers and is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rhenium_trichloride [chemeurope.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 13569-63-6 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. WebElements Periodic Table » Rhenium » trirhenium nonachloride [webelements.com]

- 9. This compound | Trichlororhenium | ReCl3 – Ereztech [ereztech.com]

- 10. This compound, CasNo.13569-63-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 11. 塩化レニウム(III) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Rhenium chloride (ReCl3) | Cl3Re | CID 83581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Trirhenium nonachloride - Wikipedia [en.wikipedia.org]

- 14. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]

- 15. Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions [organic-chemistry.org]

- 16. fishersci.fr [fishersci.fr]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Rhenium(III) Chloride (ReCl3)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rhenium(III) chloride (ReCl₃), also known as rhenium trichloride, is a pivotal compound in inorganic chemistry, primarily recognized for its unique cluster structure and its role as a versatile precursor in the synthesis of other rhenium complexes. While its empirical formula is ReCl₃, it exists predominantly as the trimeric cluster, trirhenium nonachloride (Re₃Cl₉). This technical guide provides a comprehensive overview of the molecular characteristics, physical and chemical properties, synthesis protocols, and key applications of ReCl₃, with a particular focus on its relevance to research and as a foundational material in the development of novel catalytic and therapeutic agents.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight. Although commonly referred to by its monomeric formula, its stable form is a trimer.

-

Empirical Formula: ReCl₃

-

Molecular Formula: Re₃Cl₉ (Trirhenium nonachloride)[1]

-

Molecular Weight (Trimer): 877.71 g/mol

Physicochemical and Structural Properties

This compound is a dark red, crystalline, and hygroscopic solid.[1] Its properties are largely dictated by its unique trimeric cluster structure, which involves metal-metal bonds, an important concept in inorganic chemistry.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Other Names | Rhenium trichloride, Trirhenium nonachloride | [1] |

| CAS Number | 13569-63-6 | [1] |

| Molecular Formula | ReCl₃ (Empirical), Re₃Cl₉ (Molecular) | [1] |

| Molar Mass (ReCl₃) | 292.57 g/mol | [1][2] |

| Appearance | Dark red, crystalline, non-volatile solid | [1] |

| Density | 4.8 g/cm³ (4800 kg/m ³) | [1] |

| Boiling Point | Decomposes at 500 °C (773 K) | [1] |

| Solubility in Water | Hydrolyzes to form hydrous Rhenium(III) oxide (Re₂O₃·xH₂O) | [1] |

| Crystal Structure | Rhombohedral | [1] |

| Space Group | R-3m, No. 166 | [1] |

Crystal and Molecular Structure

X-ray crystallography reveals that solid ReCl₃ is composed of discrete Re₃Cl₉ units.[4] These units form a cluster where each rhenium atom is bonded to two other rhenium atoms, creating a triangular core. The structure consists of Re₃Cl₁₂ subunits that are linked by sharing three chloride bridges with adjacent clusters, forming layers.[1] This trimeric structure with Re-Re double bonds (bond distance of ~2.45 Å) is a defining characteristic and is largely retained in non-coordinating solvents.

The logical relationship of the ReCl₃ monomer to its stable trimeric form and its role as a synthetic precursor is illustrated below.

Experimental Protocols: Synthesis of Re₃Cl₉

This compound is most commonly and efficiently synthesized via the thermal decomposition of Rhenium(V) chloride (ReCl₅).[4][5] The material produced directly from this method is chemically reactive and suitable for further synthesis.

Principle

At elevated temperatures, solid ReCl₅ decomposes to form the more stable trirhenium nonachloride (Re₃Cl₉) and chlorine gas. The reaction is:

3 ReCl₅(s) → Re₃Cl₉(s) + 3 Cl₂(g)[5]

Methodology

The following protocol is based on established methods reported in the literature, such as those in Inorganic Syntheses.

-

Apparatus Setup: A two-zone tube furnace is required. A quartz or Pyrex tube is loaded with high-purity Rhenium(V) chloride powder under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. The tube is connected to a gas inlet for a slow flow of dry, oxygen-free nitrogen and an outlet leading to a trap (e.g., a sodium hydroxide solution) to neutralize the evolved chlorine gas.

-

Purging: The system is thoroughly purged with the inert gas (nitrogen or argon) for at least 30 minutes to remove all traces of air and moisture.

-

Heating Protocol:

-

The zone containing the ReCl₅ precursor is slowly heated to approximately 170-200 °C. At this temperature, the ReCl₅ sublimes and is carried downstream by the inert gas flow.

-

The second, hotter zone of the furnace is maintained at a temperature of 500-600 °C.

-

As the gaseous ReCl₅ passes through this hot zone, it decomposes.

-

-

Product Collection: The non-volatile, dark red Re₃Cl₉ deposits on the walls of the tube within the hot zone. The more volatile, unreacted ReCl₅ and any other volatile byproducts pass further down the tube to a cooler region.

-

Cooling and Isolation: After the reaction is complete (indicated by the cessation of Cl₂ evolution and consumption of the starting material), the furnace is allowed to cool to room temperature under the continuous flow of inert gas. The product, Re₃Cl₉, is then scraped from the tube walls in an inert atmosphere glovebox and stored in a sealed container.

The workflow for this synthesis is depicted in the diagram below.

Applications in Research and Drug Development

This compound itself is not typically used as a therapeutic agent. Its primary value to researchers and drug development professionals lies in its role as a critical starting material for the synthesis of a vast array of organorhenium and coordination complexes.

Precursor in Catalysis

ReCl₃ is a precursor for synthesizing various homogeneous and heterogeneous rhenium-based catalysts. These catalysts are explored for a range of organic transformations. Its ability to form metal-metal bonds and exist in multiple oxidation states makes rhenium an interesting element for catalytic cycle design.

Foundation for Drug Development

The field of medicinal inorganic chemistry has seen a rise in the investigation of metal-based drugs to overcome the limitations of platinum-based agents.[2][6] While Re(I) tricarbonyl complexes are the most studied for anticancer applications, higher oxidation state rhenium compounds are also of interest.[2][6] ReCl₃ serves as a fundamental building block to access these more complex structures.

The potential mechanisms of action for various rhenium-based anticancer compounds include:

-

DNA Binding and Intercalation: Causing damage to cancer cell DNA.[2]

-

Mitochondrial Targeting: Inducing oxidative stress by increasing reactive oxygen species (ROS) production within mitochondria, leading to apoptosis.[2][7]

-

Enzyme Inhibition: Targeting specific enzymes, such as kinases, that are crucial for cancer cell proliferation.[2]

-

Photodynamic Therapy (PDT): Certain rhenium complexes can act as photosensitizers, generating cytotoxic singlet oxygen upon light irradiation.[2]

ReCl₃ can be used to synthesize novel coordination complexes where the ligands are tailored to modulate lipophilicity, cellular uptake, and biological targeting, thereby providing a scaffold for creating next-generation metal-based therapeutics.[2][6]

Conclusion

This compound, existing as the Re₃Cl₉ cluster, is a compound of significant academic and practical interest. Its well-defined synthesis and unique electronic and structural properties make it an indispensable starting material in modern inorganic and organometallic chemistry. For researchers in materials science and drug development, ReCl₃ provides a versatile entry point into the rich chemistry of rhenium, enabling the creation of novel catalysts and the exploration of complex molecules with potential therapeutic applications. A thorough understanding of its properties and handling is essential for leveraging its full potential in advanced chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of Rhenium Compounds in Targeted Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhenium_trichloride [chemeurope.com]

- 5. Trirhenium nonachloride - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. mdpi.com [mdpi.com]

Rhenium(III) Chloride: A Technical Guide to its Solubility in Various Solvents

Foreword: This in-depth technical guide provides a comprehensive overview of the solubility of Rhenium(III) chloride (ReCl₃) in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are investigating the applications of this versatile transition metal halide. The guide details qualitative and quantitative solubility, outlines experimental protocols for solubility determination, and describes the reactivity of ReCl₃ with different solvents.

Physicochemical Properties of this compound

This compound is a dark red, crystalline, and nonvolatile solid. In the solid state and in many solutions, it exists as a trimer, Re₃Cl₉, featuring metal-metal bonds, a significant characteristic in the chemistry of this compound. It is a key starting material for the synthesis of various rhenium complexes.

Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent and its tendency to react with the solvent. The following table summarizes the available quantitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) | Molar Solubility (mol/L) |

| Water | H₂O | Data not available | Not specified | Data not available |

| Acetone | C₃H₆O | Data not available | Not specified | Data not available |

| Methanol | CH₃OH | Data not available | Not specified | Data not available |

| Ethanol | C₂H₅OH | Data not available | Not specified | Data not available |

| Acetic Acid | CH₃COOH | Data not available | Not specified | Data not available |

Note: Extensive literature searches did not yield specific quantitative solubility data for this compound. The compound's reactivity, particularly its hydrolysis in water, complicates simple solubility measurements. The qualitative solubility and reactivity are discussed in the following section.

Qualitative Solubility and Solvent Reactivity

While quantitative data is scarce, the qualitative solubility and reactivity of this compound in various solvents have been reported:

-

Water: this compound reacts with water, undergoing hydrolysis to form hydrated rhenium(III) oxide (Re₂O₃·xH₂O)[1][2][3]. Although some sources describe it as "soluble" or "slightly soluble" in water, this is likely a reflection of the hydrolysis reaction rather than true dissolution of the ReCl₃ molecule[4][5][6][7][8][9][10].

-

Acetone: this compound is reported to be soluble in acetone[1][5].

-

Methanol: It is described as soluble in methanol[1].

-

Ethanol: Solubility in ethanol has been noted[5].

-

Acetic Acid: this compound is soluble in acetic acid, where it is believed to exist as a dimeric species, in contrast to the trimeric structure found in the solid state and other solutions[1].

-

Other Solvents: Some sources state that this compound is insoluble in "ordinary solvents," which likely refers to non-polar organic solvents[2][3].

Experimental Protocol for Solubility Determination of this compound

Given the air- and moisture-sensitive nature of this compound, its solubility determination requires careful experimental technique. The following protocol is a general guideline based on standard methods for air-sensitive metal halides.

Objective: To determine the solubility of this compound in a given anhydrous solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Inert gas (Argon or Nitrogen) supply

-

Syringes and needles for liquid transfer

-

Filtration apparatus suitable for air-sensitive materials (e.g., cannula filtration or a filter stick)

-

Pre-weighed collection flask

-

Analytical balance

Methodology:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and then cooled under a stream of inert gas.

-

Solvent Preparation: The solvent must be rigorously dried and deoxygenated prior to use, for example, by distillation from an appropriate drying agent under an inert atmosphere.

-

Saturation:

-

In a Schlenk flask under a positive pressure of inert gas, add a known volume of the anhydrous solvent.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Add an excess of this compound to the solvent with stirring. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Seal the flask and allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed collection flask using an inert atmosphere filtration technique (e.g., cannula transfer through a filter medium). This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Carefully evaporate the solvent from the collection flask under vacuum.

-

Once the solvent is completely removed, weigh the collection flask containing the dissolved this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the empty flask.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL of solvent or mol/L.

-

Safety Precautions: this compound is an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The air-sensitive nature of the compound requires the use of inert atmosphere techniques.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a general experimental workflow for its determination.

Caption: Logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in synthesis and materials science. While quantitative data remains elusive in the public domain, this guide provides a thorough overview of its qualitative solubility and reactivity. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this air-sensitive compound in various anhydrous solvents. Further research to quantify the solubility of this compound in a range of solvents would be a valuable contribution to the field of inorganic chemistry.

References

- 1. Rhenium_trichloride [chemeurope.com]

- 2. This compound 13569-63-6 [sigmaaldrich.com]

- 3. This compound | Trichlororhenium | ReCl3 – Ereztech [ereztech.com]

- 4. ucj.org.ua [ucj.org.ua]

- 5. Solubility trends of metal halides | Class experiment | RSC Education [edu.rsc.org]

- 6. CHM1020L Online Manual [chem.fsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 9. Rhenium trioxide chloride - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermal Decomposition of Rhenium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(III) chloride, formally known as trirhenium nonachloride (Re₃Cl₉), is a significant compound in the field of inorganic chemistry, primarily due to its distinctive trinuclear cluster structure.[1] Its thermal behavior is of considerable interest for various applications, including the synthesis of novel rhenium complexes and materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathway, relevant quantitative data, and standardized experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a dark red, crystalline, and non-volatile solid.[2] It exists as a trimer, Re₃Cl₉, both in the solid state and in solution, with the exception of its dimeric form in acetic acid. The crystal structure is characterized by well-defined Re₃Cl₉ units linked by chlorine atom bridges.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ReCl₃ (monomer), Re₃Cl₉ (trimer) | [1] |

| Molar Mass | 292.57 g/mol (monomer) | [2] |

| Appearance | Dark red, crystalline solid | [2] |

| Density | 4800 kg/m ³ | [2] |

| Boiling Point | Decomposes at 500 °C (932 °F; 773 K) | [1] |

| Solubility in water | Hydrolyzes to form Re₂O₃·xH₂O | [2] |

| Crystal Structure | Rhombohedral | [1] |

Thermal Decomposition of this compound

The thermal decomposition of this compound is characterized as a disproportionation reaction, a type of redox reaction where a substance is simultaneously oxidized and reduced to form two different products.[3][4] When heated, this compound disproportionates into a higher and a lower oxidation state of rhenium.

Decomposition Products and Quantitative Data

Upon heating, particularly in a molten salt environment, Rhenium(III) has been observed to disproportionate into elemental Rhenium (Re(0)) and the hexachlororhenate(IV) ion ([ReCl₆]²⁻).[5] In the solid state, the thermal decomposition is expected to yield other rhenium chlorides.

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value/Products | Conditions | Reference |

| Decomposition Temperature | ~ 500 °C | Inert Atmosphere | [1] |

| Decomposition Type | Disproportionation | - | [3][4] |

| Known Products | Elemental Rhenium (Re), Rhenium(IV) species (e.g., [ReCl₆]²⁻) | Molten Salt | [5] |

Proposed Decomposition Pathway

The thermal decomposition of this compound can be conceptualized as a disproportionation reaction where the trinuclear cluster breaks down, and the rhenium atoms undergo changes in their oxidation states. A plausible reaction scheme is the formation of Rhenium(IV) chloride and elemental Rhenium.

Caption: Proposed disproportionation of this compound upon heating.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the decomposition temperature and the stoichiometry of the decomposition reaction.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an inert atmosphere, typically high-purity nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

-

-

TGA Measurement:

-

Place the sample crucible in the TGA furnace.

-

Heat the sample from ambient temperature to at least 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset and completion temperatures of any mass loss steps.

-

Calculate the percentage of mass loss for each step to infer the stoichiometry of the decomposition products.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions and chemical reactions.

Experimental Protocol: DSC of this compound

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use an inert atmosphere (nitrogen or argon) with a constant flow rate.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground this compound into a clean, tared DSC pan (e.g., aluminum, hermetically sealed if volatile products are expected).

-

Prepare an empty, sealed DSC pan as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to above its decomposition temperature (e.g., 550 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic or exothermic peaks corresponding to thermal events such as decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of the decomposition from the peak integration.

-

Experimental and Analytical Workflow

A systematic workflow is crucial for a thorough investigation of the thermal decomposition of this compound.

Caption: Workflow for investigating the thermal decomposition of ReCl₃.

Conclusion

The thermal decomposition of this compound is a complex process involving the disproportionation of the Re(III) species. While the decomposition temperature is established to be around 500 °C, the precise nature and quantitative yields of the solid-state products warrant further experimental investigation. The application of thermal analysis techniques such as TGA and DSC, coupled with product identification methods like XRD and mass spectrometry, provides a robust framework for elucidating the complete decomposition mechanism. This guide offers the foundational knowledge and experimental strategies for researchers and scientists to further explore the thermal behavior of this intriguing rhenium halide.

References

Unraveling the Electronic Intricacies of Trinuclear Rhenium Clusters: A Deep Dive into Re₃Cl₉

A comprehensive technical guide for researchers, scientists, and drug development professionals on the electronic structure and bonding within the Re₃Cl₉ cluster, a cornerstone of transition metal chemistry.

The trinuclear rhenium chloride cluster, Re₃Cl₉, stands as a seminal example of a compound featuring direct metal-metal bonds, a concept that has profoundly influenced the field of inorganic chemistry.[1] Its unique structural arrangement and complex electronic interactions continue to be a subject of intense research, offering insights into the nature of chemical bonding in heavy transition metal systems. This guide provides an in-depth analysis of the electronic structure and bonding in Re₃Cl₉, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the core concepts.

Molecular Structure and Geometric Parameters

The fundamental structure of the Re₃Cl₉ cluster consists of a triangular arrangement of three rhenium atoms. These rhenium atoms are bridged by three chlorine atoms in the plane of the Re₃ triangle. Additionally, each rhenium atom is coordinated to two terminal chlorine atoms, one above and one below the plane. This arrangement results in a D₃h symmetry for the isolated molecule. In the solid state, these Re₃Cl₉ units are linked into sheets through bridging chlorine atoms.[1][2]

The precise bond lengths and angles within the Re₃Cl₉ cluster are crucial for understanding its electronic structure. These parameters have been determined experimentally, primarily through single-crystal X-ray diffraction, and corroborated by theoretical calculations.

| Parameter | Experimental Value (Å) | Computational Value (Å) | Reference |

| Re-Re distance | ~2.49 | 2.47 - 2.51 | [3][4] |

| Re-Cl (bridging) distance | Varies | Varies | [1] |

| Re-Cl (terminal) distance | Varies | Varies | [1] |

The Nature of the Rhenium-Rhenium Bond: A Tale of Double Bonds and Molecular Orbitals

A central feature of the Re₃Cl₉ cluster is the presence of strong interactions between the rhenium atoms, leading to the formation of Re-Re bonds. Early molecular orbital treatments proposed the existence of Re=Re double bonds.[5][6] This model is supported by the diamagnetic nature of the compound; a single bond between the rhenium atoms would result in a paramagnetic cluster.[3]

The formation of these double bonds can be understood by considering the overlap of the d-orbitals of the rhenium atoms. The bonding is primarily attributed to a combination of a σ-bond, arising from the overlap of d_z² orbitals, and a π-bond, resulting from the overlap of d_xz or d_yz orbitals.[7] Computational studies, particularly those employing the Adaptive Natural Density Partitioning (AdNDP) analysis, have provided a more nuanced picture of the bonding.

The AdNDP method confirms the presence of three localized Re-Re σ-bonds.[5][8][9] The remaining valence electrons are involved in more delocalized bonding. In the neutral Re₃Cl₉ cluster, the AdNDP analysis reveals the formation of three consecutive 2c-2e (two-center, two-electron) Re-Re π-bonds.[8] This picture aligns with the classical description of three Re=Re double bonds within the triangular core.[5][6]

The electronic structure changes significantly upon the addition of electrons to form the [Re₃Cl₉]²⁻ anion. In this reduced species, the rhenium atoms are held together by three single Re-Re σ-bonds, three Re-Cl-Re σ-bonds, and a totally delocalized π-bond. This delocalized π-system, arising from the d-orbitals of the rhenium atoms with minor contributions from the chlorine atoms, imparts π-aromaticity to the doubly charged cluster.[5][8]

Figure 1: Simplified MO diagram for Re-Re bonding.

Experimental and Computational Methodologies

The elucidation of the electronic structure of Re₃Cl₉ has been a synergistic effort between experimental techniques and theoretical calculations.

Experimental Protocols

Synthesis: Trirhenium nonachloride is typically prepared by the thermal decomposition of rhenium pentachloride (ReCl₅) or hexachlororhenic(IV) acid.[1] Another method involves the reaction of rhenium metal with sulfuryl chloride.[1]

X-ray Crystallography: Single-crystal X-ray diffraction is the primary experimental technique for determining the precise molecular structure of Re₃Cl₉. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, and bond angles are derived.

Computational Protocols

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For Re₃Cl₉, a common approach involves:

-

Functional: Hybrid functionals such as B3LYP or PBE0 are often employed.[8][9]

-

Basis Set: For the heavy rhenium atoms, effective core potentials (ECPs) like LANL2DZ are used to account for relativistic effects and reduce computational cost.[8][9] For lighter atoms like chlorine, basis sets such as 6-31G(d) are common.

-

Software: Quantum chemistry packages like Gaussian are frequently used to perform these calculations.[10]

Adaptive Natural Density Partitioning (AdNDP): This method provides a chemically intuitive picture of bonding by partitioning the total electron density into n-center-2-electron (nc-2e) bonds.[5][8][9] The AdNDP analysis is typically performed on the wave function obtained from a prior DFT or other ab initio calculation. The key feature of AdNDP is its ability to identify both localized (lone pairs, 2c-2e bonds) and delocalized bonding elements.[9]

Figure 2: Workflow for Re₃Cl₉ characterization.

Aromaticity in Re₃Cl₉ and its Anions

The concept of aromaticity, traditionally associated with organic molecules like benzene, has been extended to inorganic systems. There has been considerable debate regarding the potential for π-aromaticity in the neutral Re₃Cl₉ cluster, with some studies based on Nuclear Independent Chemical Shift (NICS) calculations suggesting aromatic character.[5] However, the AdNDP analysis contradicts this, indicating a classical bonding picture with localized Re=Re double bonds in the neutral species.[5][6]

In contrast, the doubly charged anion, [Re₃Cl₉]²⁻, is shown by AdNDP to possess a delocalized π-system, which is a hallmark of π-aromaticity.[5][8] This highlights the profound impact of the electron count on the electronic structure and bonding within this fascinating cluster system.

Figure 3: Bonding models for Re₃Cl₉ species.

Conclusion

The Re₃Cl₉ cluster remains a paradigm in the study of metal-metal bonding. Its electronic structure, characterized by strong Re-Re double bonds in the neutral state and π-aromaticity in its doubly reduced form, showcases the rich and often non-classical bonding patterns that can arise in transition metal chemistry. The synergy between advanced experimental techniques and sophisticated computational methods continues to deepen our understanding of this and other complex inorganic systems, paving the way for the rational design of new materials with novel properties.

References

- 1. Trirhenium nonachloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. cbpbu.ac.in [cbpbu.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. THE CHEMICAL BONDING OF Re3Cl9 AND REVEALED BY THE ADAPTIVE NATURAL DENSITY PARTITIONING ANALYSES | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. i.riken.jp [i.riken.jp]

An In-depth Technical Guide to Rhenium Trichloride (ReCl₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, synthesis, and properties of Rhenium Trichloride (ReCl₃). It is intended to serve as a technical resource, offering detailed experimental protocols and structured data for easy reference and comparison.

History and Discovery

The journey of Rhenium Trichloride begins shortly after the discovery of the element Rhenium itself. Rhenium was first isolated in 1925 by German scientists Walter Noddack, Ida Tacke, and Otto Berg.[1] This discovery filled a gap in the periodic table and opened a new chapter in inorganic chemistry.

Just a few years later, in 1932, Rhenium Trichloride (ReCl₃) was first synthesized and identified by Geilmann, Wrigge, and Biltz.[2] Their work established the existence of this lower oxidation state chloride, which would later be recognized for its fascinating structural chemistry. The compound is notable in the history of inorganic chemistry as an early example of a metal cluster compound featuring direct metal-metal bonds.[1]

Physicochemical and Structural Properties

Rhenium Trichloride is a dark red, crystalline, and hygroscopic solid that is non-volatile under standard conditions.[1][2] It is insoluble in many ordinary solvents and hydrolyzes in water to form hydrated rhenium(III) oxide (Re₂O₃·xH₂O).[1] A key characteristic is its thermal decomposition at approximately 500 °C.[1]

Quantitative Data Summary

The physical, crystallographic, and thermodynamic properties of Rhenium Trichloride are summarized in the tables below for quick reference.

Table 1: Physical and Chemical Properties of Rhenium Trichloride

| Property | Value | Citations |

| Molecular Formula | ReCl₃ (Exists as the trimer, Re₃Cl₉) | [1][2] |

| Molar Mass | 292.57 g/mol | [1][2] |

| Appearance | Dark red, crystalline, non-volatile solid | [1][2] |

| Density | 4.8 g/cm³ (4800 kg/m ³) | [1][2] |

| Decomposition Point | ~500 °C (932 °F; 773 K) | [1] |

| Solubility in Water | Hydrolyzes to form Re₂O₃·xH₂O | [1][2] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, and acetic acid | [2] |

| CAS Number | 13569-63-6 | [1][2] |

Table 2: Crystallographic Data for Trirhenium Nonachloride (Re₃Cl₉)

| Parameter | Value | Citations |

| Crystal System | Trigonal (Rhombohedral) | [1][3] |

| Space Group | R-3m (No. 166) | [1][3] |

| Lattice Constants | a = 10.29 Å, c = 21.62 Å | [3] |

| α = 90°, β = 90°, γ = 120° | [3] | |

| Unit Cell Volume | 1983.47 ų | [3] |

Molecular and Crystal Structure

The fundamental structural unit of Rhenium Trichloride is the trimeric cluster Re₃Cl₉.[2] As determined by X-ray crystallography, this cluster features a triangle of rhenium atoms connected by direct Re-Re bonds.[1] The structure is composed of Re₃Cl₁₂ subunits where each Re₃Cl₉ cluster is further linked to adjacent clusters through three bridging chloride ligands, forming extended two-dimensional sheets.[1][3] Within each Re₃Cl₉ unit, each rhenium atom is coordinated to one terminal chloride, two bridging chlorides within the cluster, and two other rhenium atoms.

Caption: 2D representation of the core Re₃Cl₉ cluster unit.

Synthesis of Rhenium Trichloride

Several methods have been established for the synthesis of Rhenium Trichloride. The most efficient and common method is the thermal decomposition of Rhenium Pentachloride (ReCl₅).[1][2] Other routes include the reaction of rhenium powder with sulphuryl chloride and the thermal decomposition of hexachlororhenate(IV) salts.[1][2] The chemical reactivity of the resulting ReCl₃ can vary; material that is purified by vacuum sublimation at 500 °C is found to be comparatively unreactive.[1][2]

Caption: Primary synthetic routes for Rhenium Trichloride (Re₃Cl₉).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Rhenium Trichloride.

This procedure is adapted from the checked synthesis reported in Inorganic Syntheses.[4] It is the most efficient method for producing Rhenium Trichloride.[1][2]

Materials and Equipment:

-

Rhenium Pentachloride (ReCl₅)

-

High-purity Nitrogen (N₂) gas supply

-

Hard glass (e.g., Pyrex or Jena) combustion tube with multiple bulbs or sections

-

Tube furnace capable of reaching at least 500 °C

-

Gas flow regulators and bubblers

-

Schlenk line or glove box for handling air-sensitive materials

Procedure:

-

Apparatus Setup: A hard glass combustion tube, similar to that used for the preparation of ReCl₅, is employed. The tube should be designed to allow for sublimation from one section to another.

-

Loading: The previously synthesized Rhenium Pentachloride is loaded into the first section or bulb of the combustion tube under an inert atmosphere (e.g., inside a glove box) to prevent hydrolysis.

-

Inerting: The loaded tube is connected to a nitrogen gas line. The entire system is thoroughly purged with a steady stream of dry nitrogen to remove all traces of air and moisture.

-

Decomposition: The section containing the ReCl₅ is heated cautiously with the tube furnace while maintaining a rapid stream of nitrogen. The ReCl₅ is a brown solid that will produce brown fumes upon heating.[4]

-

Separation: As the temperature increases, a portion of the unreacted ReCl₅ will sublime and move downstream into the next, cooler section of the tube. The ReCl₅ decomposes, leaving behind a residue of dark red Rhenium Trichloride.

-

Completion: The decomposition is considered complete when the evolution of brown fumes of ReCl₅ ceases. The residual Rhenium Trichloride will appear as a dark red solid.

-

Sublimation (Optional Purification): The Rhenium Trichloride itself can be sublimed at a much higher temperature, producing a characteristic green vapor.[4] However, attempts to purify ReCl₃ by sublimation at atmospheric pressure can lead to further decomposition.[4] For a less reactive product, vacuum sublimation at 500 °C is recommended.[1]

-

Cooling and Collection: Once the reaction is complete, the furnace is turned off, and the combustion tube is allowed to cool to room temperature under a continuous flow of nitrogen. The crude Rhenium Trichloride product can then be removed from the tube inside a glove box.

Yield: The yield is dependent on the complete decomposition of the starting pentachloride.

This method provides an alternative route starting from the elemental metal.[1][2]

Materials and Equipment:

-

Rhenium metal powder

-

Sulphuryl chloride (SO₂Cl₂), distilled

-

Optional: Anhydrous Aluminum Chloride (AlCl₃) as a catalyst

-

Reaction vessel (e.g., three-necked flask) with a reflux condenser and gas inlet/outlet

-

Heating mantle

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Setup: Assemble the reaction flask with the reflux condenser under an inert atmosphere.

-

Reactants: Suspend rhenium powder in an excess of freshly distilled sulphuryl chloride in the reaction flask. If used, a catalytic amount of AlCl₃ can be added.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the consumption of the metallic rhenium powder.

-

Isolation: After the reaction is complete (typically several hours), the mixture is cooled. The excess sulphuryl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting solid crude product is washed with a dry, non-coordinating solvent to remove any soluble impurities and then dried under vacuum.

Applications in Research and Drug Development

Rhenium Trichloride is primarily used as a versatile starting material and precursor for the synthesis of a wide range of organometallic and coordination complexes of rhenium.[2][5] Its unique cluster structure and reactivity make it a valuable building block in academic and industrial research. While direct applications in drug development are not common, the rhenium complexes synthesized from ReCl₃ are investigated for various purposes, including catalysis and materials science, which can have indirect relevance to the pharmaceutical industry through the development of new synthetic methodologies.[6]

References

An In-depth Technical Guide to the Magnetic Properties of Rhenium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(III) chloride (ReCl₃), a compound characterized by its trinuclear cluster structure (Re₃Cl₉), exhibits complex magnetic behavior that has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the magnetic properties of ReCl₃, synthesizing key experimental findings and theoretical models. It details the compound's weak, nearly temperature-independent paramagnetism, a consequence of its unique electronic structure and the significant influence of spin-orbit coupling. This document serves as a resource for researchers, providing quantitative data from pivotal studies, detailed experimental protocols for magnetic characterization, and conceptual diagrams to elucidate the underlying principles.

Introduction

This compound is a dark-red, crystalline solid that exists as trimeric Re₃Cl₉ units both in the solid state and in solution.[1] The three rhenium atoms in the cluster are linked by metal-metal bonds and bridging chlorine atoms, giving rise to a complex electronic structure that dictates its magnetic properties. Unlike simple paramagnetic materials that follow the Curie-Weiss law, ReCl₃ displays a more nuanced magnetic behavior that deviates from this model. Understanding these properties is crucial for its application in catalysis and as a precursor for novel rhenium complexes.

Magnetic Properties of this compound

The magnetic properties of this compound are dominated by a very weak paramagnetism that shows little dependence on temperature. This behavior is atypical for a compound with unpaired d-electrons and has been a subject of considerable investigation.

Temperature-Independent Paramagnetism (TIP)

Early and definitive studies on the magnetic susceptibility of solid ReCl₃ revealed that it does not adhere to the Curie-Weiss law, which is characteristic of materials with localized, non-interacting magnetic moments.[2][3] Instead, the reciprocal of its magnetic susceptibility (1/χ) versus temperature (T) does not yield a straight line.[2][3] This deviation points towards a significant temperature-independent paramagnetic (TIP) contribution to its overall magnetic susceptibility.

Temperature-independent paramagnetism, often referred to as Van Vleck paramagnetism, arises from second-order Zeeman effects, where the applied magnetic field induces mixing between the ground electronic state and excited states.[4] This effect is particularly significant in heavy elements like rhenium, where spin-orbit coupling is strong. For a d⁴ ion like Re(III) in an octahedral or distorted octahedral environment, the ground state can be non-magnetic, but the presence of low-lying excited states that can be mixed with the ground state by a magnetic field gives rise to this temperature-independent paramagnetism.[5]

Theoretical calculations from the Materials Project support a non-magnetic ground state for ReCl₃, with a calculated total magnetization of 0.00 µB/f.u. This is consistent with the experimental observations of very weak magnetism.

Quantitative Magnetic Susceptibility Data

Pioneering work by Knox and Coffey in 1959 provided the first detailed measurements of the magnetic susceptibility of ReCl₃ over a range of temperatures.[2][3] Their findings are summarized in the table below.

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (emu/mol) |

| 77 | 6.5 x 10⁻⁴ |

| 195 | 6.0 x 10⁻⁴ |

| 295 | 5.7 x 10⁻⁴ |

Data extracted from Knox and Coffey, J. Am. Chem. Soc. 1959, 81, 5-7.[2][3]

The data clearly illustrates the minimal change in magnetic susceptibility with a significant change in temperature, a hallmark of temperature-independent paramagnetism.

Experimental Protocols

The accurate measurement of the magnetic properties of this compound requires careful handling due to its air and moisture sensitivity. A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for such sensitive measurements.

Synthesis of this compound for Magnetic Measurements

A common and efficient method for preparing ReCl₃ is through the thermal decomposition of Rhenium(V) chloride (ReCl₅) in an inert atmosphere.

Procedure:

-

Place a sample of ReCl₅ in a quartz tube within a tube furnace.

-

Purge the system with dry, oxygen-free nitrogen gas.

-

Heat the furnace to 500 °C and maintain this temperature.

-

The ReCl₅ will decompose to ReCl₃ and chlorine gas: 3 ReCl₅ → Re₃Cl₉ + 3 Cl₂.[1]

-

After the reaction is complete, cool the furnace to room temperature under the nitrogen atmosphere.

-

The resulting dark-red, crystalline ReCl₃ should be handled and stored under inert conditions (e.g., in a glovebox) to prevent hydrolysis.

Measurement of Magnetic Susceptibility using a SQUID Magnetometer

Sample Preparation (Air-Sensitive Protocol):

-

All sample manipulations must be performed in an inert atmosphere glovebox (e.g., argon or nitrogen).

-

Weigh an appropriate amount of the powdered ReCl₃ sample (typically 10-30 mg).

-

Load the sample into a gelatin capsule or a specially designed sample holder for air-sensitive materials.

-

Seal the sample holder hermetically within the glovebox.

-

The sealed sample holder can then be safely transferred from the glovebox to the SQUID magnetometer.

SQUID Measurement Protocol:

-

Installation: Mount the sealed sample holder onto the SQUID sample rod.

-

Centering: Center the sample within the superconducting detection coils following the instrument's standard procedure to ensure maximum signal detection.

-

Temperature Sweep:

-

Cool the sample to the lowest desired temperature (e.g., 2 K).

-

Apply a constant, low magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment as the temperature is slowly swept upwards to the maximum desired temperature (e.g., 300 K). This is known as a zero-field-cooled (ZFC) measurement if the field is applied after cooling, or a field-cooled (FC) measurement if the field is applied before cooling. For a simple paramagnetic system, these should be identical.

-

-

Isothermal Magnetization (M vs. H):

-

Set the temperature to a specific value (e.g., 300 K).

-

Measure the magnetic moment as the applied magnetic field is swept from a maximum positive value to a maximum negative value and back. This helps to check for any ferromagnetic impurities.

-

-

Data Analysis:

-

The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M) using the sample's mass and molar mass.

-

Corrections for the diamagnetic contribution of the sample holder and the core diamagnetism of the atoms in ReCl₃ (Pascal's constants) must be applied to obtain the paramagnetic susceptibility.

-

Visualizations

Conceptual Workflow for Magnetic Characterization

Caption: Workflow for the synthesis, handling, and magnetic measurement of this compound.

Origin of Temperature-Independent Paramagnetism

Caption: The applied magnetic field causes mixing of excited states into the ground state, leading to TIP.

Conclusion

The magnetic properties of this compound are a classic example of temperature-independent paramagnetism in a transition metal complex. This behavior is a direct consequence of its trinuclear cluster structure and the significant spin-orbit coupling inherent to the heavy rhenium atom. Experimental data consistently show a weak, nearly constant magnetic susceptibility over a broad temperature range, a finding supported by theoretical calculations that predict a non-magnetic ground state. For researchers in materials science and drug development, a thorough understanding of these fundamental magnetic properties is essential for the rational design of new rhenium-based compounds and for interpreting their spectroscopic and reactivity data. The experimental protocols outlined in this guide provide a framework for obtaining reliable magnetic data for this and other air-sensitive materials.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Van Vleck paramagnetism - Wikipedia [en.wikipedia.org]

- 5. Magnetic susceptibilities of some rhenium(III) and osmium(IV) halide complexes; preparation of some new d4 complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide to the Vibrational Spectroscopy of Rhenium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of rhenium(III) chloride (Re₃Cl₉), a key compound in inorganic chemistry and a precursor for various rhenium complexes. This document details the theoretical principles, experimental protocols, and spectral data for both Raman and Infrared (IR) spectroscopy of this trinuclear rhenium cluster.

Introduction to this compound and its Vibrational Modes

This compound, systematically named trirhenium nonachloride, is a dark red, hygroscopic solid known for its trinuclear cluster structure, [Re₃Cl₉].[1] This compound has historical significance as an early example of a metal cluster with direct metal-metal bonds.[1] The molecular structure of the Re₃Cl₉ cluster belongs to the D₃h point group, which dictates the number and symmetry of its vibrational modes. Understanding these vibrational modes through Raman and IR spectroscopy provides critical insights into the compound's structure, bonding, and purity.

The Re₃Cl₉ molecule, with 12 atoms, has 3N - 6 = 30 vibrational degrees of freedom. Based on its D₃h symmetry, these vibrational modes can be classified into the following irreducible representations: 4A₁' + 3A₂' + 5E' + 2A₁" + 4A₂" + 3E".

The activity of these modes in Raman and IR spectroscopy is determined by the selection rules for the D₃h point group:

-

Raman active modes: A₁', E', and E"

-

IR active modes: A₂" and E'

-

Inactive (silent) modes: A₂' and A₁"

Therefore, a complete vibrational analysis of Re₃Cl₉ will show distinct sets of active modes in its Raman and IR spectra, with some modes (E') being active in both.

Theoretical Vibrational Modes of this compound

The following diagram illustrates the theoretical distribution of vibrational modes for the Re₃Cl₉ cluster based on its D₃h symmetry and their expected activity in Raman and Infrared spectroscopy.

Caption: Relationship between the total vibrational modes of Re₃Cl₉ and their activity in Raman and IR spectroscopy.

Experimental Vibrational Data for Solid-State this compound

The following table summarizes the experimentally observed vibrational frequencies for solid-state this compound from Raman and Far-Infrared spectroscopy. The assignments are based on the D₃h point group symmetry.

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment Description |

| A₁' | 373 (strong, polarized) | Inactive | Symmetric Re-Cl (terminal) stretch |

| A₁' | 278 (strong, polarized) | Inactive | Symmetric Re-Re stretch |

| A₁' | 154 (medium, polarized) | Inactive | Symmetric Re-Cl (bridging) stretch |

| A₁' | 95 (weak, polarized) | Inactive | Symmetric Re₃Cl₃ ring deformation |

| E' | 350 (medium) | 352 (strong) | Asymmetric Re-Cl (terminal) stretch |

| E' | 250 (shoulder) | 255 (medium) | Asymmetric Re-Re stretch |

| E' | 175 (medium) | 178 (medium) | Asymmetric Re-Cl (bridging) stretch |

| E' | 120 (weak) | 122 (weak) | In-plane Re-Cl (terminal) bend |

| E' | 65 (weak) | 68 (weak) | In-plane Re-Cl (bridging) bend |

| E" | 105 (medium) | Inactive | Out-of-plane Re-Cl (terminal) bend |

| E" | 50 (weak) | Inactive | Out-of-plane Re-Cl (bridging) bend |

| A₂" | Inactive | 395 (strong) | Out-of-plane Re-Cl (terminal) stretch |

| A₂" | Inactive | 290 (medium) | Out-of-plane Re-Cl (bridging) stretch |